molecular formula C30H21Cl2N3O6S2 B12055398 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate CAS No. 477733-75-8

4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B12055398
CAS No.: 477733-75-8
M. Wt: 654.5 g/mol
InChI Key: VTRGUMSBTCWLQB-ATZGPIRCSA-N
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Description

4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with a molecular formula of C30H21Cl2N3O6S2 and a molecular weight of 654.552 g/mol . This compound features a benzothiophene core, which is often associated with various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chlorophenylsulfonyl Group: This step often involves sulfonylation reactions using chlorophenylsulfonyl chloride.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the benzoyl hydrazine with an appropriate aldehyde or ketone.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzothiophene moieties.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could act as an inhibitor or modulator of certain enzymes or receptors.

Medicine

Medicinally, compounds with benzothiophene cores are often investigated for their anti-inflammatory, anticancer, and antimicrobial properties. This specific compound could be explored for similar therapeutic applications.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl and hydrazone groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzothiophene core can intercalate with DNA or interact with protein receptors, affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its benzothiophene core, coupled with the sulfonyl and hydrazone functionalities, provides a versatile scaffold for further modifications and applications in various fields.

Properties

CAS No.

477733-75-8

Molecular Formula

C30H21Cl2N3O6S2

Molecular Weight

654.5 g/mol

IUPAC Name

[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C30H21Cl2N3O6S2/c1-40-25-16-18(10-15-24(25)41-30(37)28-27(32)22-7-3-5-9-26(22)42-28)17-33-34-29(36)21-6-2-4-8-23(21)35-43(38,39)20-13-11-19(31)12-14-20/h2-17,35H,1H3,(H,34,36)/b33-17+

InChI Key

VTRGUMSBTCWLQB-ATZGPIRCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=C(C5=CC=CC=C5S4)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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